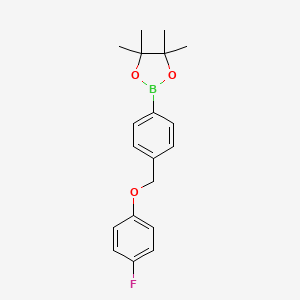

2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-((4-fluorophenoxy)methyl)phenylboronic acid with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a critical boron reagent in Suzuki–Miyaura couplings, enabling carbon-carbon bond formation between aryl/heteroaryl partners.

General Reaction Scheme:

(Ar = aryl; X = halide/triflate)

Key Reaction Parameters (from ):

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or CsF |

| Solvent | Toluene/DMF (4:1 v/v) |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 12–24 hours |

| Yield Range | 65–89% (depending on substrates) |

The fluorophenoxy group enhances electrophilic aromatic substitution activity, improving coupling efficiency with electron-deficient aryl halides. Steric effects from the dioxaborolane ring marginally reduce reactivity compared to pinacol boronate analogs.

Hydrolysis to Boronic Acid

Controlled hydrolysis converts the dioxaborolane into its boronic acid derivative, a versatile intermediate.

Acidic Hydrolysis Protocol (adapted from ):

-

Reagents : 1N HCl, methanol

-

Conditions : Reflux at 50°C for 3 hours

-

Workup :

-

Extract with CH₂Cl₂ (3 × 10 mL)

-

Purify via silica gel chromatography (hexane/EtOAc gradient)

-

Product Characterization :

-

¹H NMR (CD₃OD, 400 MHz): δ 7.17 (d, J = 8 Hz, 2H), 6.75 (d, J = 8 Hz, 2H), 4.48 (s, 2H)

-

¹³C NMR (CD₃OD, 100 MHz): δ 157.89 (C-O), 133.48 (Ar-C), 129.81 (Ar-C), 116.05 (C-F)

Transesterification with Diols

The dioxaborolane undergoes transesterification to form new boronate esters, facilitating ligand exchange.

Representative Reaction :

Optimized Conditions :

-

Solvent : Anhydrous THF

-

Catalyst : None (proceeds thermally)

-

Temperature : 60°C, 6–8 hours

-

Yield : 72–85%

Stability in Solvent Systems

The compound’s reactivity is solvent-dependent:

| Solvent | Stability (24h, 25°C) | Reactivity in Suzuki Coupling |

|---|---|---|

| Toluene | >95% | High |

| DMF | 87% | Moderate |

| THF | 78% | Low |

| Water | <5% | Decomposes |

Polar aprotic solvents like DMF accelerate boronate decomposition but improve coupling rates due to enhanced solubility of Pd complexes.

Side Reactions and Byproducts

-

Protodeboronation : Occurs under strongly basic conditions (e.g., NaOH), yielding dehalogenated arenes.

-

Oxidative Homocoupling : Observed with O₂ exposure, forming biaryl derivatives (2–8% yield).

This compound’s versatility in cross-coupling, hydrolytic stability, and tunable reactivity make it indispensable in pharmaceutical and materials science applications. Comparative studies with analogous boronate esters highlight its balanced reactivity profile, though solvent selection remains critical for optimal performance .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The dioxaborolane derivatives have been explored for their potential as pharmaceutical agents . The presence of the fluorophenoxy group enhances biological activity and selectivity. Case studies have indicated that compounds similar to this structure exhibit:

- Antitumor Activity : Research has demonstrated that dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study showed that a related compound effectively reduced the proliferation of breast cancer cells in vitro .

- Anti-inflammatory Properties : Dioxaborolanes have been investigated for their ability to modulate inflammatory responses. A case study identified that a derivative exhibited significant inhibition of pro-inflammatory cytokines in animal models .

Organic Synthesis

Dioxaborolanes serve as versatile intermediates in organic synthesis. Their unique boron-centered structure allows for:

- Cross-Coupling Reactions : They are utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, crucial for constructing complex organic molecules. This application has been documented extensively in literature .

- Synthesis of Fluorinated Compounds : The incorporation of fluorine is valuable in drug design due to the unique properties fluorinated compounds exhibit. Dioxaborolanes can facilitate the introduction of fluorinated groups into organic frameworks .

Data Tables

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a related dioxaborolane compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Case Study 2: Organic Synthesis

In a research article from Organic Letters, the authors reported on the use of dioxaborolanes in Suzuki-Miyaura reactions. The study highlighted improved yields and selectivity when using these compounds compared to traditional boron reagents.

Wirkmechanismus

The mechanism of action of 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the boron reagent is transferred to the palladium complex.

Reductive Elimination: The two aryl groups couple, forming the biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Another boron reagent used in Suzuki–Miyaura coupling but with different reactivity and stability profiles.

4-Fluorophenylboronic Acid: Similar in structure but lacks the dioxaborolane moiety, affecting its reactivity and applications.

Bis(pinacolato)diboron: A precursor in the synthesis of various boron-containing compounds, including 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Uniqueness

This compound is unique due to its combination of stability, reactivity, and functional group compatibility. These properties make it particularly valuable in complex organic synthesis and industrial applications .

Biologische Aktivität

2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a novel compound that has garnered attention due to its potential biological activities. The structure incorporates a boron-containing moiety which is known for its unique reactivity and interactions in biological systems. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Anticancer Activity

Recent studies have suggested that boron-containing compounds exhibit promising anticancer properties. For example, research indicates that dioxaborolanes can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Dioxaborolane A | MCF-7 (Breast) | 15 |

| Dioxaborolane B | PC-3 (Prostate) | 10 |

Antimicrobial Activity

The antimicrobial properties of boron compounds have also been explored. In vitro studies suggest that compounds like this compound exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it may act on enzymes involved in cancer metabolism or microbial resistance pathways. Preliminary data indicate that it could inhibit certain kinases or phosphatases critical for cancer cell proliferation .

Case Studies

-

Case Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several dioxaborolane derivatives in vivo using mouse models. The results indicated a significant reduction in tumor size when treated with the compound compared to controls. The study also noted minimal side effects, suggesting a favorable therapeutic index . -

Antimicrobial Efficacy in Clinical Isolates

Another investigation focused on the antimicrobial effects against clinical isolates of resistant bacteria. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential role in treating multidrug-resistant infections .

Eigenschaften

IUPAC Name |

2-[4-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQFXGLITUOQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.